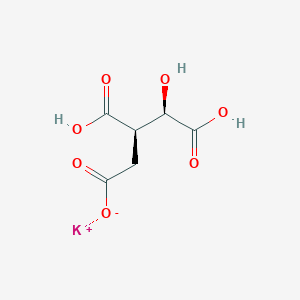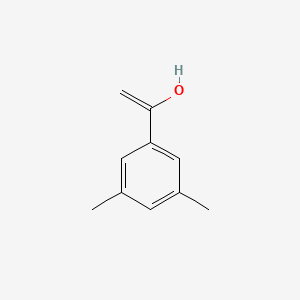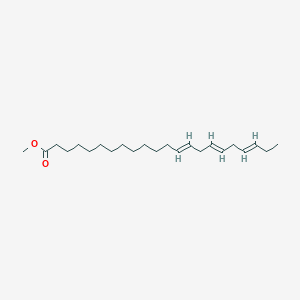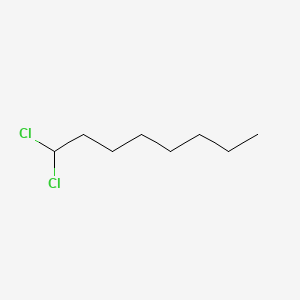
Ds-(+)-threo-Isocitric acid monopotassium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ds-(+)-threo-Isocitric acid monopotassium salt: is a chemical compound that plays a significant role in various biochemical and industrial processes. It is a salt form of isocitric acid, which is an intermediate in the citric acid cycle, a crucial metabolic pathway in all aerobic organisms. This compound is known for its applications in enhancing plant growth, improving yield, and boosting plant resilience against environmental stressors .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of Ds-(+)-threo-Isocitric acid monopotassium salt typically involves the enzymatic conversion of citric acid to isocitric acid, followed by the neutralization with potassium hydroxide. The enzymatic conversion is often carried out using microorganisms such as Yarrowia lipolytica, which can produce isocitric acid from various carbon sources .
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation processes using specific strains of microorganisms. The fermentation broth is then subjected to downstream processing, including filtration, concentration, and crystallization, to obtain the pure compound .
Análisis De Reacciones Químicas
Types of Reactions: Ds-(+)-threo-Isocitric acid monopotassium salt undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: It can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Substitution reactions often involve nucleophiles such as ammonia or amines under basic conditions.
Major Products: The major products formed from these reactions include derivatives of isocitric acid, such as oxalosuccinic acid and alpha-ketoglutaric acid .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, Ds-(+)-threo-Isocitric acid monopotassium salt is used as a chiral building block for the synthesis of complex organic molecules. It is also employed in studying enzyme kinetics and metabolic pathways .
Biology: In biological research, this compound is used to investigate the citric acid cycle and its role in cellular respiration. It is also utilized in studies related to plant physiology and growth enhancement .
Medicine: In the medical field, this compound is explored for its potential therapeutic applications, including its role in metabolic disorders and as a supplement in nutritional therapies .
Industry: Industrially, this compound finds applications as a natural preservative, flavor enhancer, and acidulant in the food industry. It is also used in the production of biodegradable plastics and other environmentally friendly materials .
Mecanismo De Acción
The mechanism of action of Ds-(+)-threo-Isocitric acid monopotassium salt involves its participation in the citric acid cycle. It acts as a substrate for the enzyme isocitrate dehydrogenase, which catalyzes its conversion to alpha-ketoglutaric acid. This reaction is coupled with the reduction of NADP+ to NADPH, which is essential for various biosynthetic processes .
Comparación Con Compuestos Similares
Citric Acid: A tricarboxylic acid that is also an intermediate in the citric acid cycle.
Alpha-Ketoglutaric Acid: Another intermediate in the citric acid cycle, formed from the oxidative decarboxylation of isocitric acid.
Oxalosuccinic Acid: An intermediate formed during the conversion of isocitric acid to alpha-ketoglutaric acid.
Uniqueness: Ds-(+)-threo-Isocitric acid monopotassium salt is unique due to its specific stereochemistry and its role as a chiral building block in synthetic chemistry. Its ability to enhance plant growth and resilience also sets it apart from other similar compounds .
Propiedades
Fórmula molecular |
C6H7KO7 |
|---|---|
Peso molecular |
230.21 g/mol |
Nombre IUPAC |
potassium;(3R,4R)-3-carboxy-4,5-dihydroxy-5-oxopentanoate |
InChI |
InChI=1S/C6H8O7.K/c7-3(8)1-2(5(10)11)4(9)6(12)13;/h2,4,9H,1H2,(H,7,8)(H,10,11)(H,12,13);/q;+1/p-1/t2-,4-;/m1./s1 |
Clave InChI |
IVLPTBJBFVJENN-VICLGFPZSA-M |
SMILES isomérico |
C([C@H]([C@H](C(=O)O)O)C(=O)O)C(=O)[O-].[K+] |
SMILES canónico |
C(C(C(C(=O)O)O)C(=O)O)C(=O)[O-].[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![(4S)-3-[3-(3-aminophenyl)pentanoyl]-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B13816435.png)



